



# **Application Notes: Electrophysiological** Recording with FPL-64176 in Brain Slices

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Compound of Interest		
Compound Name:	Fpl 62064	
Cat. No.:	B1203055	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

FPL-64176 is a potent and selective activator of L-type voltage-gated calcium channels (CaV1.x).[1][2] Unlike dihydropyridine agonists like Bay K 8644, FPL-64176 is a nondihydropyridine compound that acts as a powerful tool in neuroscience to investigate the roles of L-type calcium channels (LTCCs) in neuronal excitability, synaptic transmission, and plasticity.[1][3] It dramatically increases the macroscopic inward current through LTCCs by prolonging channel opening and slowing both activation and deactivation kinetics.[1][4] These application notes provide a comprehensive guide for utilizing FPL-64176 in electrophysiological studies on acute brain slices.

### **Mechanism of Action**

FPL-64176 enhances LTCC activity by modifying the channel's gating properties. It increases the probability of channel opening and prolongs the mean open time.[5] This leads to a significant influx of Ca2+ upon membrane depolarization. Studies have shown that FPL-64176 can increase L-type Ca2+ current amplitude by approximately 5-fold to 14-fold in various cell types.[3][4] It is important to note that while highly effective for L-type channels, caution is advised as high concentrations (e.g., 10 µM) have been shown to inhibit N-type calcium channels.[6]

Below is a diagram illustrating the signaling pathway affected by FPL-64176.





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Caption: FPL-64176 potentiates L-type calcium channels, enhancing Ca<sup>2+</sup> influx.

### **Data Presentation: Effects of FPL-64176**

The following tables summarize quantitative data on the electrophysiological effects of FPL-64176 from various preparations.

Table 1: Effect of FPL-64176 on L-type Ca<sup>2+</sup> Channel Currents

Preparation	FPL-64176 Conc.	Effect on Current Amplitude	Other Effects
Rabbit CaV1.2 expressed in BHK cells	1 μΜ	~5-fold increase	Slowed activation and deactivation[4]
A7r5 smooth muscle cell line	10 μΜ	~14-fold increase	-
Rat anterior pituitary (GH3) cells	1 μΜ	Increased amplitude	Shifted I-V relationship hyperpolarizingly[5]
PC12 cells	Micromolar concentrations	Increased whole-cell current	Significantly slowed activation rate[6]

Table 2: Pharmacological Properties of FPL-64176



Parameter	Value	Preparation
EC₅₀ (Contractile Response)	211 nM	Rat tail artery[3]
EC50 (Ca <sup>2+</sup> Influx)	120 nM	Rat anterior pituitary (GH3) cells[5]
EC₅o (Inotropic Effect)	16 nM	Guinea pig atria[2]
Washout Time	~40 minutes	Rat tail artery[3]

## **Experimental Protocols**

#### 4.1. Preparation of FPL-64176 Stock Solution

FPL-64176 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

- Chemicals: FPL-64176 (MW: 347.41), DMSO.[2]
- Procedure:
  - To prepare a 10 mM stock solution, dissolve 3.47 mg of FPL-64176 in 1 mL of DMSO.
  - Vortex thoroughly to ensure complete dissolution.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store aliquots at -20°C. The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.</li>

#### 4.2. Acute Brain Slice Preparation Protocol

This protocol is a general guideline and may require optimization for specific brain regions or animal ages. The NMDG protective recovery method is recommended for enhanced neuronal viability.[7][8]

Solutions:



- NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 30 NaHCO<sub>3</sub>, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl<sub>2</sub>·2H<sub>2</sub>O, and 10 MgSO<sub>4</sub>·7H<sub>2</sub>O. Adjust pH to 7.3–7.4 with HCl.[7]
- Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 24 NaHCO<sub>3</sub>, 12.5 glucose, 5 HEPES, 2 CaCl<sub>2</sub>·2H<sub>2</sub>O, and 2 MgSO<sub>4</sub>·7H<sub>2</sub>O. Adjust pH to 7.3-7.4.[7]
- Continuously saturate all solutions with carbogen (95% O<sub>2</sub>/5% CO<sub>2</sub>).[9]

#### Procedure:

- Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
- Perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
- Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.
  [9]
- Glue the brain to the vibratome stage in the desired orientation.
- Cut slices (e.g., 300-400 μm thick) in the ice-cold slicing solution.[9][10]
- Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34°C for 10-15 minutes.[11]
- Transfer slices to a holding chamber with recording aCSF at room temperature and allow them to recover for at least 1 hour before recording.[12]

#### 4.3. Whole-Cell Patch-Clamp Recording Protocol

#### Setup:

- Transfer a single brain slice to the recording chamber on the microscope stage.
- Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min at 32-34°C.

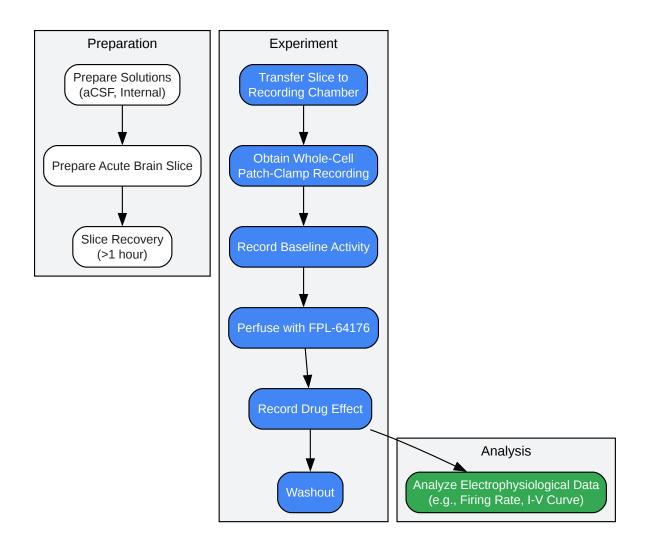


- Internal Solution (example for K-gluconate): (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES,
  0.3 EGTA, 10 phosphocreatine-Na<sub>2</sub>, 4 MgATP, 0.3 Na<sub>2</sub>-GTP. Adjust pH to 7.35 with KOH.
  [7]
- $\circ$  Pull patch pipettes from borosilicate glass to a resistance of 3–6 M $\Omega$ .[7]
- Recording Procedure:
  - Visually identify a target neuron (e.g., a pyramidal cell in the cortex).
  - Approach the neuron with the patch pipette while applying positive pressure.
  - Upon dimple formation on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.[7]
  - Rupture the membrane to achieve whole-cell configuration.
  - Record baseline neuronal activity (e.g., resting membrane potential, firing rate in currentclamp, or holding current in voltage-clamp).
- Application of FPL-64176:
  - Dilute the FPL-64176 stock solution into the recording aCSF to the desired final concentration (e.g., 1-10 μM).
  - Switch the perfusion from the control aCSF to the FPL-64176-containing aCSF.
  - Record the changes in neuronal activity. The effects of FPL-64176 are typically observed within seconds to minutes.[1]
  - For washout, switch the perfusion back to the control aCSF. Note that washout can be slow (~40 minutes).[3]

## **Experimental Workflow and Logic**

The following diagrams illustrate the general workflow for a brain slice electrophysiology experiment and the logical interpretation of FPL-64176's effects.

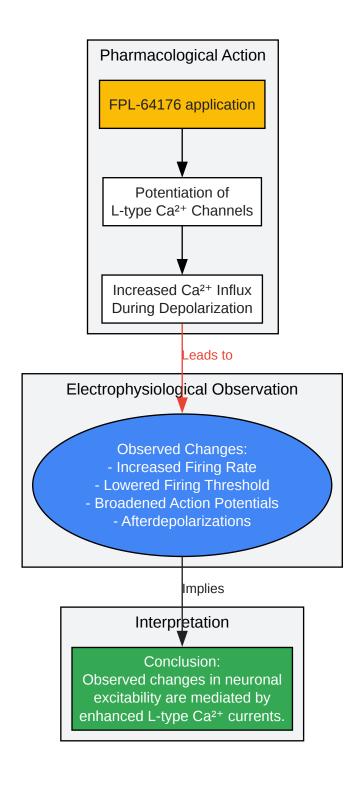




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Caption: Workflow for brain slice electrophysiology using FPL-64176.





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Caption: Interpreting electrophysiological data from FPL-64176 application.



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